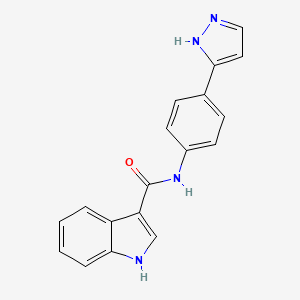

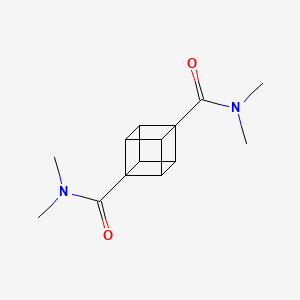

![molecular formula C18H17NO2 B2683873 5-[(2,3-Dimethylphenoxy)methyl]-3-phenylisoxazole CAS No. 478066-24-9](/img/structure/B2683873.png)

5-[(2,3-Dimethylphenoxy)methyl]-3-phenylisoxazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-[(2,3-Dimethylphenoxy)methyl]-3-phenylisoxazole, also known as 5-DMPI, is an organic compound with a wide range of applications in scientific research. It is a highly potent and selective inhibitor of cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of many drugs. Its unique structure and properties make it a valuable tool for studying the metabolism of drugs and other xenobiotics.

Scientific Research Applications

Tautomerism and Isotopic Effects

Tautomerism of heteroaromatic compounds, including isoxazoles, has been investigated through infra-red and ultra-violet spectra. Studies have shown that compounds such as 3,4-dimethyl-5-hydroxyisoxazole exist in specific forms depending on the solution and phase, and the basicities of isoxazole derivatives have been documented (A. Boulton & A. Katritzky, 1961). Additionally, isotopic effects on tautomeric behaviors of 5-phenoxy- and 5-(2,6-dimethylphenoxy)-tetrazole have been examined, revealing distinctions in rotational barriers and chemical shifts upon D2O addition, which are pertinent to understanding the molecular dynamics of related compounds (N. Pesyan, 2011).

Lithiation Reactions

The lithiation of methyl-substituted isoxazoles, including 3,5-dimethylisoxazole, using n-butyllithium, demonstrates diverse reactions such as lateral lithiation, ring cleavage, and addition to the ring. These reactions facilitate the synthesis of acetic acids and other derivatives from isoxazole compounds, highlighting the chemical versatility and potential for functionalization of isoxazole rings (R. Micetich, 1970).

Photoelectron Angular Distribution

Research into the photoelectron spectra of isoxazole and derivatives, including 3,5-dimethylisoxazole, has provided insights into their electronic structures and behaviors under photoionization. This research aids in understanding the electronic properties of isoxazoles, which is crucial for their potential applications in electronic materials and photonics (Tsunetoshi Kobayashi et al., 1982).

Photochemical Reactions

The study of photochemical reactions of isoxazoles, including 3,5-dimethyl- and 3-methyl-5-phenylisoxazole, shows that these compounds can undergo photo-induced solvent attack and isomerization. This demonstrates the reactivity of isoxazole rings under light exposure, which can be utilized in designing light-sensitive materials or in understanding the degradation pathways of isoxazole-based compounds (SatoTadashi et al., 1973).

Mechanism of Action

Target of Action

It’s structurally similar to metaxalone, a muscle relaxant

Mode of Action

Metaxalone, a similar compound, is known to work by causing general central nervous system (CNS) depression . . It’s plausible that 5-[(2,3-Dimethylphenoxy)methyl]-3-phenylisoxazole might have a similar mode of action, but this is speculative and requires further investigation.

Pharmacokinetics

Metaxalone, a similar compound, is known to have a peak plasma concentration approximately 3 hours after oral administration, with a terminal half-life of around 9 hours . The bioavailability of metaxalone is influenced by food, with a high-fat meal increasing both Cmax and AUC . It’s possible that 5-[(2,3-Dimethylphenoxy)methyl]-3-phenylisoxazole might have similar pharmacokinetic properties, but this is speculative and requires further investigation.

Action Environment

Factors such as diet can influence the pharmacokinetics of similar compounds like metaxalone . Therefore, it’s plausible that similar environmental factors might influence the action of 5-[(2,3-Dimethylphenoxy)methyl]-3-phenylisoxazole, but this is speculative and requires further investigation.

properties

IUPAC Name |

5-[(2,3-dimethylphenoxy)methyl]-3-phenyl-1,2-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO2/c1-13-7-6-10-18(14(13)2)20-12-16-11-17(19-21-16)15-8-4-3-5-9-15/h3-11H,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCZIQQZVDVSYDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OCC2=CC(=NO2)C3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49666239 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

5-[(2,3-Dimethylphenoxy)methyl]-3-phenyl-1,2-oxazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-([(1,1-Dioxido-1,2-benzisothiazol-3-yl)(1-naphthyl)amino]methyl)phenol](/img/structure/B2683793.png)

![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)morpholine-4-carboxamide](/img/structure/B2683794.png)

![2-{4-[(5-bromo-2-ethoxyphenyl)sulfonyl]piperazin-1-yl}-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine](/img/structure/B2683796.png)

![3-(2-methoxybenzyl)-2-thioxo-2,3-dihydro[1]benzofuro[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2683800.png)

![3-{[4-(4-Ethoxybenzenesulfonamido)phenyl]formamido}propanoic acid](/img/structure/B2683801.png)

![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(2-chloro-6-fluorophenyl)ethanone](/img/structure/B2683802.png)

![N-{4-[4-(4-fluorophenyl)piperazino]phenyl}-2-methylpropanamide](/img/structure/B2683807.png)

![rac-(1S,2S,3R,4R)-3-[(tert-butoxycarbonyl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/no-structure.png)

![2-(2-chloro-6-fluorobenzyl)-8-(4-fluorophenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2683810.png)